![molecular formula C16H17NO4S B14380267 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate CAS No. 89868-59-7](/img/structure/B14380267.png)
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate is an organic compound with the molecular formula C16H17NO5S . This compound is known for its unique structural features, which include a pyridinium core substituted with a formylphenyl group and a methanesulfonate counterion. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(2-(4-formylphenyl)ethenyl)pyridine, which is then methylated to form the pyridinium salt. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridinium core can interact with negatively charged sites, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate include:
4-(2-(4-Formylphenyl)ethenyl)pyridine: Lacks the methanesulfonate counterion, which affects its solubility and reactivity.
N-methyl-4-(p-formylstyryl)pyridinium methylsulfate: Similar structure but different counterion, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its combination of a formylphenyl group, a pyridinium core, and a methanesulfonate counterion, which together confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89868-59-7 |
|---|---|
Formule moléculaire |
C16H17NO4S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
methanesulfonate;4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H14NO.CH4O3S/c1-16-11-3-2-4-15(16)10-9-13-5-7-14(12-17)8-6-13;1-5(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
PZVQRWOFVSDTBT-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C=O.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



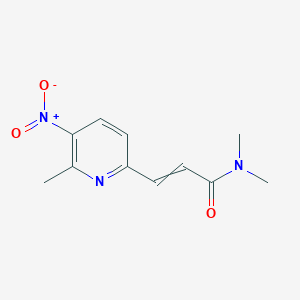
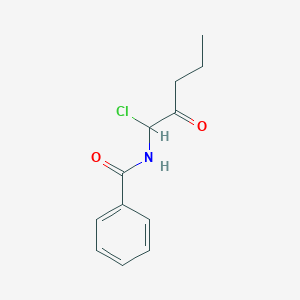
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
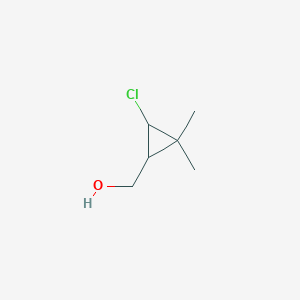
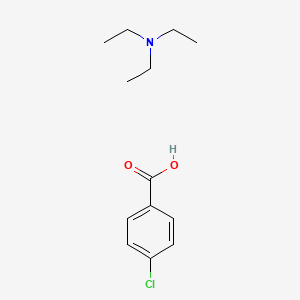
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
amino}acetic acid](/img/structure/B14380231.png)
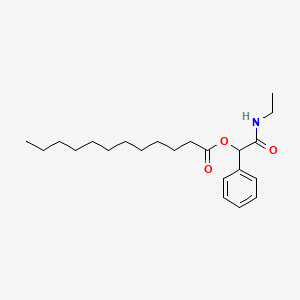
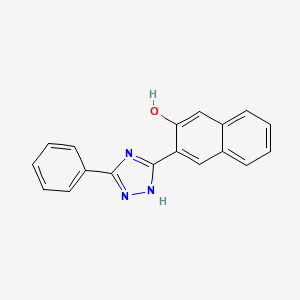
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)

